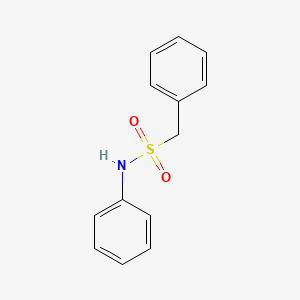

N,1-diphenylmethanesulfonamide

説明

N,1-diphenylmethanesulfonamide is an organic compound with the molecular formula C13H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a diphenylmethane moiety

特性

IUPAC Name |

N,1-diphenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-17(16,11-12-7-3-1-4-8-12)14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNYWGYRPIHMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,1-diphenylmethanesulfonamide typically involves the reaction of diphenylmethane with sulfonyl chloride in the presence of a base. One common method is the reaction of diphenylmethane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of N,1-diphenylmethanesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .

化学反応の分析

Electrochemical Oxidative Coupling

Electrochemical methods enable sulfonamide synthesis via radical intermediates. Key steps for N,1-diphenylmethanesulfonamide formation include:

-

Anodic Oxidation : Thiols convert to disulfides at E<sub>ox</sub> ≈ 0.5 V .

-

Amine Oxidation : Generates aminium radicals (E<sub>ox</sub> ≈ 1.5 V) .

-

Sulfenamide Formation : Radical recombination with disulfides, followed by sequential oxidations to sulfonamides .

| Reaction Component | Role |

|---|---|

| TEMPO | Radical scavenger (inhibits reaction) |

| Disulfide | Intermediate (conversion within 5 min) |

N-Alkylation via Manganese Catalysis

The sulfonamide’s N–H bond undergoes alkylation with alcohols using a Mn(I) catalyst:

-

Conditions :

-

Mechanism :

| Substrate | Product | Yield |

|---|---|---|

| Benzyl alcohol | N-Benzyl derivative | 85% |

Substitution and Elimination Pathways

In polar aprotic solvents (e.g., DMF), N,1-diphenylmethanesulfonamide derivatives participate in nucleophilic aromatic substitution (S<sub>N</sub>Ar) or sulfonyl migrations:

-

Example : Reaction with phenethylamine in DMF at 90°C induces 1,3-sulfonyl migration, replacing fluorine with a mesyl group .

| Mechanism | Key Intermediate | Outcome |

|---|---|---|

| S<sub>N</sub>Ar | Imine-stabilized anion | Aromatized sulfonamide |

Oxidation to Sulfones

Primary sulfonamides like N,1-diphenylmethanesulfonamide can be oxidized to sulfones under mild conditions:

Deamination and Functionalization

N,1-Diphenylmethanesulfonamide undergoes deamination via N-benzylidene intermediates to generate sulfinates, enabling diverse derivatization :

| Reagent | Product |

|---|---|

| MeI | Methyl sulfone |

| 15NH<sub>4</sub>OH | <sup>15</sup>N-labeled sulfonamide |

科学的研究の応用

N,1-diphenylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials .

作用機序

The mechanism of action of N,1-diphenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, N,1-diphenylmethanesulfonamide can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .

類似化合物との比較

Similar Compounds

- N,N-diphenylmethanesulfonamide

- N-phenylmethanesulfonamide

- N-methylmethanesulfonamide

Uniqueness

N,1-diphenylmethanesulfonamide is unique due to the presence of two phenyl groups attached to the sulfonamide moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .

生物活性

N,1-diphenylmethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

N,1-diphenylmethanesulfonamide is characterized by a sulfonamide functional group attached to a diphenylmethane backbone. This structural arrangement is crucial for its biological activity, as modifications to the sulfonamide or phenyl groups can significantly alter its pharmacological effects.

Anti-Cancer Activity

Several studies have investigated the anti-cancer properties of N,1-diphenylmethanesulfonamide and its derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, research indicates that certain analogs exhibit significant inhibition of cell proliferation in breast cancer cells (SK-BR-3) at concentrations as low as 25 μM. The following table summarizes the cell growth inhibition percentages observed in different compounds related to N,1-diphenylmethanesulfonamide:

| Compound | SK-BR-3 Cell Growth Inhibition (%) at 25 μM |

|---|---|

| 57 | 44.0 ± 1.2 |

| 58 | 36.1 ± 1.1 |

| 59 | 49.5 ± 1.8 |

| 60 | 53.4 ± 1.8 |

| 63 | 88.3 ± 1.1 |

| 64 | 58.9 ± 1.7 |

The compound designated as 63 , which has specific substitutions at various positions on the phenyl rings, demonstrated the highest level of inhibition, suggesting that structural modifications can enhance biological activity .

The mechanism by which N,1-diphenylmethanesulfonamide exerts its anti-cancer effects appears to be multifaceted. One proposed mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers, which promotes tumor growth through inflammatory pathways . Studies have shown that compounds with a methanesulfonamide group at specific positions exhibit enhanced COX-2 inhibitory activity compared to their analogs without this modification .

Case Studies and Research Findings

A number of case studies have explored the practical applications and efficacy of N,1-diphenylmethanesulfonamide derivatives in clinical settings:

- Case Study on Breast Cancer Cells : A study conducted on SK-BR-3 breast cancer cells revealed that compounds derived from N,1-diphenylmethanesulfonamide could significantly inhibit cell proliferation through both COX-2 dependent and independent pathways . The research highlighted the importance of functional groups at specific positions on the phenyl rings for enhancing biological activity.

- Comparative Analysis : Another research effort compared various sulfonamide derivatives, identifying structural features that correlate with increased anti-cancer potency . This analysis emphasized that repositioning functional groups within the molecule could lead to improved selectivity and efficacy against cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,1-diphenylmethanesulfonamide, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via sulfonylation of diphenylmethaneamine using methanesulfonyl chloride under basic conditions (e.g., NaH in dry DMF). Key steps include:

- Step 1 : Mix amine precursor (e.g., diphenylmethaneamine) with methanesulfonyl chloride (1:1.2 molar ratio) in anhydrous DMF.

- Step 2 : Add NaH (2 equiv) slowly at 0°C to control exothermicity.

- Step 3 : Stir at RT for 4–6 hours, followed by aqueous workup and recrystallization (ethanol/water) .

- Optimization : Yield improvements (76%→85%) are achievable by using molecular sieves to absorb moisture or replacing DMF with THF for better solubility .

Q. How is the purity and structural integrity of N,1-diphenylmethanesulfonamide validated post-synthesis?

- Methodology : Multi-spectral analysis is critical:

- 1H/13C NMR : Confirm sulfonamide (–SO₂NH–) linkage via δ 3.1–3.3 ppm (CH₃SO₂) and δ 7.2–7.6 ppm (aromatic protons) .

- IR : Strong peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1320 cm⁻¹ (S=O symmetric stretch) .

- HPLC-MS : Purity >98% confirmed by retention time alignment with standards and molecular ion [M+H]+ at m/z 275.4 .

Advanced Research Questions

Q. What retrosynthetic strategies and AI tools are available for designing novel derivatives of N,1-diphenylmethanesulfonamide?

- Methodology : Retrosynthesis can leverage AI platforms like Reaxys or Pistachio, which propose routes based on known reactions:

- Step 1 : Input target structure into Reaxys; identify key disconnections (e.g., sulfonamide bond or phenyl substituents).

- Step 2 : Prioritize routes with minimal steps and high atom economy. For example, substituting chlorine at the para-position via electrophilic aromatic substitution (FeCl₃ catalyst) .

- Validation : Cross-check predicted routes with experimental feasibility (e.g., steric hindrance at ortho-positions may require protecting groups) .

Q. How do crystallographic data resolve contradictions in reported biological activities of sulfonamide derivatives?

- Case Study : Crystal structures (e.g., CCDC entries) reveal hydrogen-bonding networks (N–H⋯O) that influence solubility and receptor binding. For instance:

- N,1-Diphenylmethanesulfonamide : Planar sulfonamide group facilitates π-π stacking with enzyme active sites (e.g., COX-2), explaining anti-inflammatory activity in vitro. Discrepancies in IC₅₀ values (~10–50 µM) may arise from polymorphic forms affecting bioavailability .

- Resolution : Correlate XRD data with SAR studies to identify critical substituents (e.g., electron-withdrawing groups at meta-position enhance potency) .

Q. What experimental and computational methods are used to analyze sulfonamide-protein interactions for antimicrobial applications?

- Methodology :

- Docking (AutoDock Vina) : Simulate binding to E. coli dihydropteroate synthase (DHPS). Key interactions: Sulfonamide S=O groups form hydrogen bonds with Gly493 and Lys417 .

- MIC Assays : Compare computational predictions with empirical MIC values (e.g., 32 µg/mL against S. aureus). Discrepancies may indicate membrane permeability issues, addressed via logP optimization (target: 2.5–3.5) .

Contradiction Resolution Strategies

- Synthetic Yield Discrepancies : Replicate reactions under inert atmosphere (Ar/N₂) to exclude moisture interference .

- Biological Data Variability : Standardize assay protocols (e.g., fixed DMSO concentration ≤1% v/v) to minimize solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。